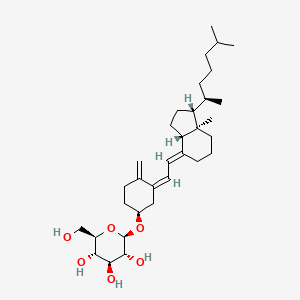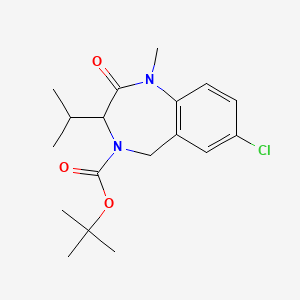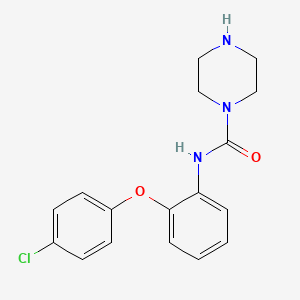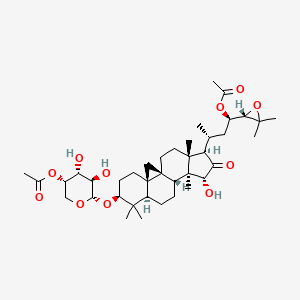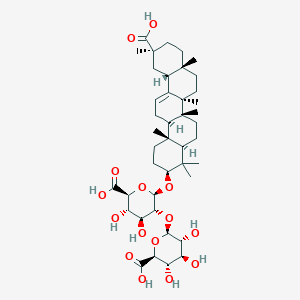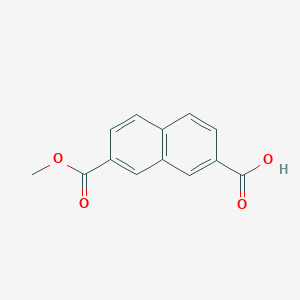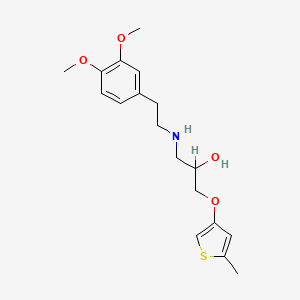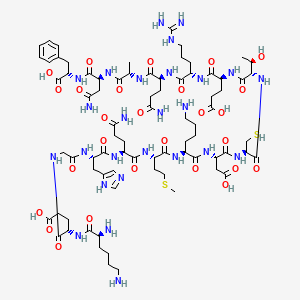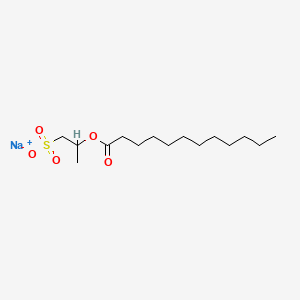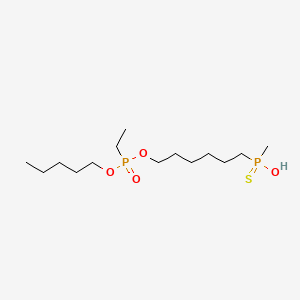
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl alcohol and a dimethylaminoethyl group. Its chemical properties make it a valuable substance in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamic acid derivatives to produce the final ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-chloro-alpha-(2-(dimethylamino)ethyl)benzaldehyde, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the carbamate ester moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol: Lacks the carbamate ester group but shares similar structural features.
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl carbamate: Similar structure but without the alcohol group.
Uniqueness
The presence of both the dimethylaminoethyl group and the carbamate ester moiety in p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) provides unique chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
88384-33-2 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
VIERYSABUCFIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


